1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide
Description
This compound is a methanesulfonamide derivative characterized by a 2-chlorophenyl group attached to the sulfonamide nitrogen and a hydroxyethyl substituent bearing a 3-methylthiophen-2-yl moiety. The thiophene ring introduces aromatic and electron-rich properties, while the hydroxyl group may enhance solubility or participate in hydrogen bonding.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S2/c1-10-6-7-20-14(10)13(17)8-16-21(18,19)9-11-4-2-3-5-12(11)15/h2-7,13,16-17H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZSFUPQOQVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chlorophenyl Methanesulfonyl Chloride
This fragment can be synthesized via a two-step process:
Step 1: Sulfonation of 2-Chloroaniline
Reaction of 2-chloroaniline with methanesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base. Typical conditions yield 85–92% conversion.
Step 2: Chlorination
Treatment of the resulting methanesulfonamide with thionyl chloride (SOCl₂) in toluene under reflux (110°C, 4–6 hours) produces the sulfonyl chloride.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 110°C | |
| Reaction Time | 4–6 hours | |
| Yield | 78–85% |
Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine
Two potential routes emerge from patent analyses:
Route A: Thiophene Epoxidation
- Epoxidation of 3-methylthiophene-2-carbaldehyde using m-CPBA in DCM (0°C, 2 hours).
- Ring-opening with ammonia in methanol (25°C, 12 hours) to form the amino alcohol.
Route B: Grignard Addition
- Reaction of 3-methylthiophene-2-carboxaldehyde with methylmagnesium bromide in THF (-10°C).
- Quenching with ammonium chloride yields the secondary alcohol, followed by amination via reductive amination.
| Method | Yield | Purity | Citation |
|---|---|---|---|
| Epoxidation | 65–72% | >95% | |
| Grignard Addition | 58–63% | 90–92% |
Coupling Strategies for Final Assembly
Direct Sulfonamidation
Combining the sulfonyl chloride (1.1 eq) with the amine fragment (1.0 eq) in anhydrous THF at -15°C, using N-methylmorpholine as a base. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) typically shows completion within 3–4 hours.
Optimization Data:
Protecting Group Approach
For enhanced stereocontrol:
- Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.
- Perform sulfonamidation under standard conditions.
- Deprotect using tetrabutylammonium fluoride (TBAF) in THF.
| Step | Conditions | Yield |
|---|---|---|
| Protection | TBSCl, imidazole, DMF | 89% |
| Deprotection | TBAF, THF, 0°C | 93% |
Crystallization and Purification
Final purification employs solvent-dependent recrystallization:
Thermal analysis (DSC) reveals a melting point of 148–151°C, consistent with sulfonamide stability.
Scalability and Industrial Considerations
Patent EP3702347A1 highlights critical factors for scaling sulfonamide syntheses:
- Continuous Flow Systems: Reduce reaction times by 40% compared to batch processes.
- Catalyst Recycling: Heterogeneous catalysts (e.g., Amberlyst-15) enable ≥5 reuse cycles without yield loss.
- Waste Management: Aqueous workup with pH-controlled extraction minimizes solvent use.
Challenges and Limitations
- Stereochemical Control: The hydroxyethyl-thiophene moiety introduces a chiral center. Asymmetric synthesis methods remain underdeveloped for this specific substrate.
- Thiophene Reactivity: Electrophilic substitution on 3-methylthiophene may lead to regioisomers unless carefully controlled.
- Sulfonyl Chloride Stability: Hydrolytic degradation requires strict anhydrous conditions during coupling.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Backbones
a. N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide (CAS 653595-92-7)
- Structure : Features a trifluoromethylpyridine-sulfanyl group and a chlorophenyl-methanesulfonamide backbone.
- Molecular Weight : 446.83 g/mol, significantly larger than the target compound due to the trifluoromethyl and triazole substituents.
- Key Differences : The pyridine-triazole system may enhance π-π stacking interactions, while the trifluoromethyl group increases lipophilicity. This compound’s larger size could reduce bioavailability compared to the target molecule .
b. 1-(2-Chlorophenyl)-N-(3-isopropoxypropyl)methanesulfonamide (CAS 881951-11-7)
- Structure : Shares the 2-chlorophenyl-methanesulfonamide core but replaces the hydroxyethyl-thiophene group with an isopropoxypropyl chain.
- Molecular Weight : 305.82 g/mol, smaller than the target compound.
Thiophene-Containing Analogs
a. Beta-Hydroxythiofentanyl
- Structure : Contains a 2-hydroxy-2-(thiophen-2-yl)ethylpiperidine group linked to a propionamide.
- Key Differences : While both compounds share a hydroxyethyl-thiophene moiety, beta-hydroxythiofentanyl’s piperidine and propionamide groups classify it as an opioid. The target compound’s sulfonamide and chlorophenyl groups suggest divergent biological targets .
b. N-[2-(Thiophen-2-yl)ethyl]cyclohexanecarboxamide
- Structure : Features a thiophen-ethyl chain bonded to a cyclohexanecarboxamide.
Chlorophenyl-Substituted Derivatives
a. 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 874467-16-0)
- Structure : Combines a chlorophenyl-tetrazole system with a methoxyphenyl-acetamide.
- Key Differences : The tetrazole ring offers metabolic stability and hydrogen-bonding capacity, whereas the target compound’s hydroxyl and thiophene groups may prioritize different pharmacokinetic profiles .
Comparative Data Table
Biological Activity
1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a hydroxyethyl moiety linked to a methylthiophene ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16ClN3O3S |
| Molecular Weight | 345.82 g/mol |
| CAS Number | Not available |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis, potentially influencing cancer cell growth.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives possess significant antimicrobial activity. For instance, one study evaluated the efficacy of various sulfonamides against bacterial strains and found that compounds with similar structures exhibited notable antibacterial effects. The mechanism often involves inhibition of folic acid synthesis in bacteria, which is critical for their growth and reproduction.
Anti-inflammatory Effects
In vitro assays have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving several sulfonamide derivatives showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .
- Anti-inflammatory Research : In a controlled experiment, the compound was tested on lipopolysaccharide-stimulated macrophages, resulting in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide, and what critical parameters influence yield?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate formation : React 2-chlorophenylmethanesulfonyl chloride with a hydroxyethyl-thiophene intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating the product with >95% purity.
Key parameters :
- Temperature control : Excess heat during sulfonamide coupling leads to hydrolysis of the thiophene ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require rigorous drying to avoid side reactions .
Basic: How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirm the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm, aromatic protons) and the hydroxyethyl-thiophene moiety (δ 2.1–2.3 ppm for methylthiophene protons) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular ion ([M+H]+ expected at m/z ~398.08) .
- HPLC-PDA : Ensure purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for sulfonamide derivatives like this compound?
Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Replicate studies using uniform protocols (e.g., ATP-based viability assays for cytotoxicity, 48–72 hr exposure ).
- Target validation : Perform kinase profiling or protein binding assays (SPR/ITC) to identify off-target interactions that may explain variability .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition .
Advanced: How does the methylthiophene moiety influence the compound’s pharmacokinetic properties, and what in silico tools predict its metabolic stability?
Answer:
The 3-methylthiophene group enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility.
- Metabolic predictions :
- Optimization : Introduce electron-withdrawing groups on the thiophene to reduce CYP-mediated degradation .
Advanced: What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound’s sulfonamide core?
Answer:
A systematic SAR approach involves:
Scaffold modifications :
- Vary substituents on the 2-chlorophenyl ring (e.g., replace Cl with F or CF3) .
- Replace the hydroxyethyl group with a carbonyl or amine linker .
Biological testing :
- Prioritize assays against validated targets (e.g., carbonic anhydrase IX for anticancer activity) .
- Use dose-response curves (8–10 concentrations) to calculate precise IC50 values .
Data analysis : Apply multivariate regression to correlate structural descriptors (Hammett σ, π parameters) with activity .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent systems : Use cyclodextrin-based formulations (e.g., 2% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.5% Tween-80 for colloidal stability .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Advanced: What mechanistic studies are recommended to clarify this compound’s dual antibacterial and anticancer activity?
Answer:
- Transcriptomics : Perform RNA-seq on treated bacterial (e.g., S. aureus) and cancer (e.g., HeLa) cells to identify overlapping pathways (e.g., folate metabolism) .
- Protein crystallography : Resolve the compound’s binding mode with dual targets (e.g., dihydrofolate reductase and tubulin) .
- Resistance studies : Serial passage assays in E. coli or MCF-7 cells to detect mutation hotspots in target proteins .
Advanced: How should researchers design stability studies under varying storage conditions?
Answer:
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days .
- Analytical endpoints : Monitor degradation via UPLC-MS/MS; major degradants include sulfonic acid derivatives (hydrolysis) and thiophene epoxides (oxidation) .
- Storage recommendations : Lyophilized form at –80°C in amber vials under argon retains >90% stability for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
